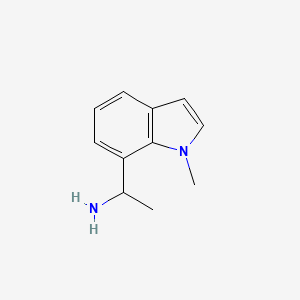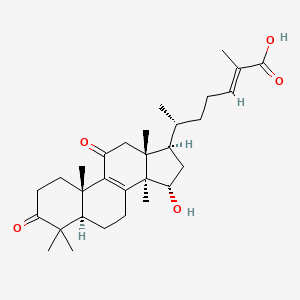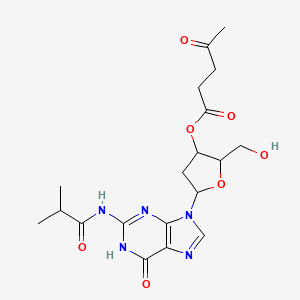
Benzaldehyde, 2,2'-(1,4-piperazinediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- is an organic compound with the molecular formula C18H18N2O2. It is characterized by the presence of two benzaldehyde groups connected by a piperazine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- typically involves the reaction of piperazine with benzaldehyde. The process can be summarized as follows:
Reactants: Piperazine and benzaldehyde.
Solvent: Common solvents include ethanol, methanol, or other suitable organic solvents.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the mixture being heated to facilitate the reaction. The reaction time can vary depending on the specific conditions but generally ranges from several hours to overnight.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix piperazine and benzaldehyde.
Controlled Environment: Maintaining controlled temperature and pressure conditions to optimize yield and purity.
Automated Purification: Employing automated systems for purification, such as continuous flow reactors and industrial-scale chromatography.
化学反応の分析
Types of Reactions: Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 in the presence of a catalyst for chlorination.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The piperazine ring can interact with biological macromolecules, while the benzaldehyde groups can form covalent bonds with nucleophiles in proteins or DNA.
類似化合物との比較
Benzaldehyde, 4,4’-(1,4-piperazinediyl)bis-: Similar structure but with different substitution patterns on the benzene rings.
Benzaldehyde, 2,2’-(1,2-ethanediyl)bis-: Contains an ethylene bridge instead of a piperazine ring.
Uniqueness: Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
特性
CAS番号 |
112253-19-7 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
2-[4-(2-formylphenyl)piperazin-1-yl]benzaldehyde |
InChI |
InChI=1S/C18H18N2O2/c21-13-15-5-1-3-7-17(15)19-9-11-20(12-10-19)18-8-4-2-6-16(18)14-22/h1-8,13-14H,9-12H2 |
InChIキー |
AGFKSKNIVHVUDT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2C=O)C3=CC=CC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)





![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)



![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
